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Compound of Interest

Compound Name: Methyl ethenesulfonate

CAS No.: 1562-31-8

Cat. No.: B072348

Get Quote

Introduction
Methyl ethenesulfonate, also known as methyl vinylsulfonate, is a reactive monomer and a

key building block in organic synthesis. Its utility in the development of novel polymers and as a

Michael acceptor in the synthesis of complex molecules necessitates a thorough understanding

of its structural and electronic properties.[1] Spectroscopic techniques such as Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are

indispensable tools for the unambiguous identification and characterization of this compound.

This guide provides an in-depth analysis of the spectroscopic data of methyl ethenesulfonate,

offering field-proven insights for researchers, scientists, and professionals in drug development.

The structural integrity and purity of methyl ethenesulfonate are paramount for its application.

Spectroscopic analysis provides a detailed fingerprint of the molecule, enabling not only its

identification but also the detection of potential impurities. This guide will delve into the

theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and

MS spectra of methyl ethenesulfonate.
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The key to interpreting the spectroscopic data of methyl ethenesulfonate lies in its molecular

structure, which features a vinyl group directly attached to a sulfonate ester. This arrangement

dictates the electronic environment of each atom and, consequently, its spectroscopic

signature.

Caption: Structure of Methyl Ethenesulfonate with atom labeling for NMR.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy provides detailed information about the number, connectivity, and

electronic environment of hydrogen atoms in a molecule. For methyl ethenesulfonate, the ¹H

NMR spectrum is expected to show distinct signals for the vinyl and methyl protons.

Expected ¹H NMR Spectral Data
The chemical shifts of the vinyl protons are influenced by the electron-withdrawing sulfonate

group. Based on data for analogous compounds like benzyl vinyl sulfonate and vinylsulfonic

acid, the vinyl protons are expected to appear in the downfield region.[1][2]

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Hα (geminal) ~6.0 - 6.5
Doublet of Doublets

(dd)

J(Hα-Hβ_trans) ≈ 16-

17 Hz, J(Hα-Hβ_cis) ≈

9-10 Hz

Hβ (cis) ~6.0 - 6.5
Doublet of Doublets

(dd)

J(Hβ_cis-Hα) ≈ 9-10

Hz, J(Hβ_cis-

Hβ_trans) ≈ 1-2 Hz

Hβ (trans) ~6.4 - 6.8
Doublet of Doublets

(dd)

J(Hβ_trans-Hα) ≈ 16-

17 Hz, J(Hβ_trans-

Hβ_cis) ≈ 1-2 Hz

-OCH₃ ~3.8 - 4.0 Singlet (s) N/A
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Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g.,

400 MHz or higher) is crucial for resolving the complex splitting patterns of the vinyl protons.

Deuterated chloroform (CDCl₃) is a common solvent for this type of analysis.

Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of methyl ethenesulfonate in ~0.6 mL

of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover the range of 0-12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Process the data with appropriate Fourier transformation, phasing, and baseline

correction.

Caption: Workflow for acquiring a ¹H NMR spectrum of methyl ethenesulfonate.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of a molecule. The spectrum for

methyl ethenesulfonate will show distinct signals for the two vinyl carbons and the methyl

carbon.

Expected ¹³C NMR Spectral Data
The chemical shifts of the vinyl carbons are significantly affected by the sulfonate group.
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Carbon Assignment Expected Chemical Shift (δ, ppm)

Cα (=CH₂) ~125 - 130

Cβ (-CH=) ~135 - 140

-OCH₃ ~50 - 55

Causality Behind Experimental Choices: Due to the low natural abundance of ¹³C, a greater

number of scans is required to obtain a spectrum with a good signal-to-noise ratio. Proton

decoupling is employed to simplify the spectrum to single lines for each unique carbon.

Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR

spectrometer.

Data Acquisition:

Acquire a proton-decoupled spectrum.

A longer acquisition time and a higher number of scans (e.g., 1024 or more) are

necessary.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of methyl ethenesulfonate will be

characterized by strong absorptions corresponding to the S=O and C=C bonds.

Expected IR Absorption Bands
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Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

Asymmetric SO₂ Stretch ~1350 - 1380 Strong

Symmetric SO₂ Stretch ~1170 - 1200 Strong

C=C Stretch (vinyl) ~1640 - 1650 Medium

=C-H Stretch (vinyl) ~3020 - 3100 Medium

C-H Stretch (methyl) ~2950 - 3000 Medium

S-O-C Stretch ~900 - 1000 Strong

Causality Behind Experimental Choices: The analysis can be performed on a neat liquid

sample using a thin film between salt plates (e.g., NaCl or KBr) or with an Attenuated Total

Reflectance (ATR) accessory, which simplifies sample handling.

Experimental Protocol for IR Spectroscopy
Sample Preparation (Thin Film): Place a small drop of neat methyl ethenesulfonate
between two NaCl or KBr plates.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.

Acquire a background spectrum of the clean salt plates or ATR crystal prior to sample

analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.
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Expected Mass Spectrometry Data (Electron Ionization -
EI)
The molecular ion peak (M⁺) for methyl ethenesulfonate (C₃H₆O₃S) is expected at m/z 122.

The fragmentation pattern will be influenced by the relative stability of the resulting ions.

m/z Value Possible Fragment Ion

122 [CH₂=CHSO₃CH₃]⁺ (Molecular Ion)

107 [CH₂=CHSO₃]⁺

91 [SO₃CH₃]⁺

79 [SO₃H]⁺

43 [CH₂=CH]⁺

31 [OCH₃]⁺

Causality Behind Experimental Choices: Electron Ionization (EI) is a common technique for

volatile organic compounds and provides reproducible fragmentation patterns that are useful

for library matching. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for

analyzing this compound, providing both retention time and mass spectral data.

Experimental Protocol for GC-MS
Sample Preparation: Prepare a dilute solution of methyl ethenesulfonate in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation: Use a GC-MS system equipped with an EI source.

GC Conditions:

Use a suitable capillary column (e.g., DB-5ms or equivalent).

Employ a temperature program to ensure good separation and peak shape (e.g., start at

50°C, ramp to 250°C).
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MS Conditions:

Acquire data in the m/z range of 30-200.

Use a standard electron energy of 70 eV.

Caption: General workflow for the GC-MS analysis of methyl ethenesulfonate.

Conclusion
The spectroscopic characterization of methyl ethenesulfonate by NMR, IR, and MS provides

a comprehensive understanding of its molecular structure and purity. This technical guide

outlines the expected spectral data and provides robust experimental protocols for their

acquisition. By leveraging these techniques, researchers can confidently identify and utilize

methyl ethenesulfonate in their synthetic endeavors, ensuring the integrity and success of

their research and development projects. The presented data, synthesized from established

knowledge of related compounds, serves as a reliable reference for the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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